molecular formula C16H15NO3 B171068 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid CAS No. 19368-17-3

2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid

Cat. No.: B171068
CAS No.: 19368-17-3
M. Wt: 269.29 g/mol
InChI Key: SRYUZDZUEQZHOL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid typically involves the reaction of 2,5-dimethylaniline with phthalic anhydride under specific conditions. The reaction proceeds through the formation of an amide bond between the amine group of 2,5-dimethylaniline and the carboxylic acid group of phthalic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and purification to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dimethylphenyl)carbamoyl]benzoic acid
  • 2-[(3,5-Dimethylphenyl)carbamoyl]benzoic acid
  • 2-[(2,6-Dimethylphenyl)carbamoyl]benzoic acid

Uniqueness

2-[(2,5-Dimethylphenyl)carbamoyl]benzoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYUZDZUEQZHOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304129
Record name 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19368-17-3
Record name NSC164307
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(2,5-dimethylphenyl)carbamoyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',5'-DIMETHYLPHTHALANILIC ACID
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